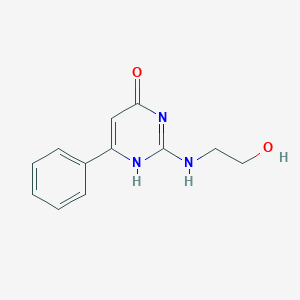
4-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a methylsulfanyl group, a carbonitrile group, and a 4-methylpiperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction.
Introduction of the Piperidine Moiety: The 4-methylpiperidin-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine: Lacks the carbonitrile group.
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-methanol: Contains a methanol group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions that are not possible with other functional groups, potentially leading to unique biological activities and applications.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-13-8-10-22(11-9-13)17-15(12-19)16(20-18(21-17)23-2)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWVVNKPIGNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811741.png)
![1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811742.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone](/img/structure/B7811751.png)
![2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE](/img/structure/B7811763.png)
![1-PHENYL-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7811764.png)
![2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7811773.png)
![2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE](/img/structure/B7811789.png)
![N-(3-acetylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7811794.png)
